2,5-Dimethoxy-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Dimethoxy-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is a compound belonging to the class of quinones. Quinones are a large class of compounds widely spread in nature and play vital roles in biological functions, including oxidative phosphorylation and electron transfer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted aromatic primary amines in the presence of anhydrous sodium acetate in ethanol . The reaction conditions are crucial for the successful formation of the desired product, and the structures of the newly synthesized compounds are characterized using IR, 1H NMR, mass spectral, and elemental analysis data .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Condensation Reactions: The initial synthesis involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with aromatic primary amines.
Oxidation and Reduction:
Common Reagents and Conditions
Anhydrous Sodium Acetate: Used as a catalyst in the condensation reaction.
Ethanol: Serves as the solvent for the reaction.
Major Products Formed
The primary product formed from the condensation reaction is this compound. Further reactions can lead to various substituted derivatives depending on the specific aromatic amines used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione involves its interaction with biological molecules. Quinones are known to participate in redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This property is exploited in its antibacterial activity, where the compound disrupts bacterial cell functions by inducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-3,6-bis(arylamino)cyclohexa-2,5-diene-1,4-diones: These compounds share a similar core structure but differ in the substituents on the aromatic rings.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Another quinone derivative with different substituents.
Uniqueness
Its methoxy and anilino groups contribute to its antibacterial properties and make it a valuable compound for further research and development .
Properties
CAS No. |
7180-88-3 |
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Molecular Formula |
C22H22N2O6 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2,5-dimethoxy-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H22N2O6/c1-27-15-9-5-13(6-10-15)23-17-19(25)22(30-4)18(20(26)21(17)29-3)24-14-7-11-16(28-2)12-8-14/h5-12,23-24H,1-4H3 |
InChI Key |
KXKVDCPZWGUXLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)C(=C(C2=O)OC)NC3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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